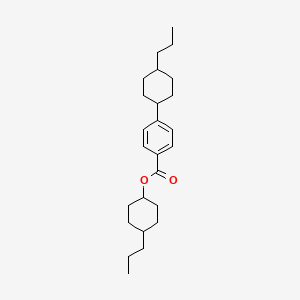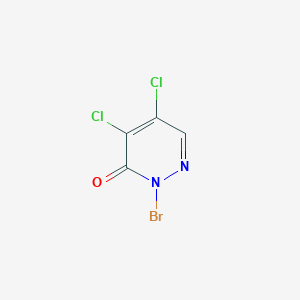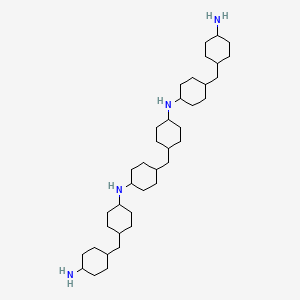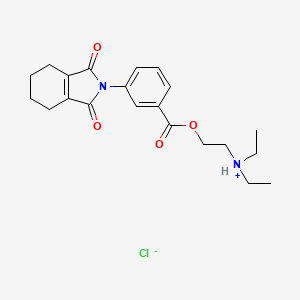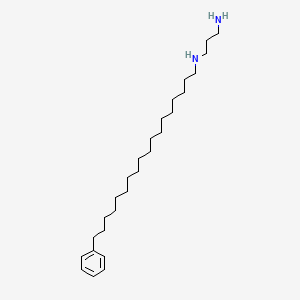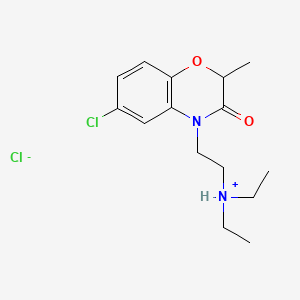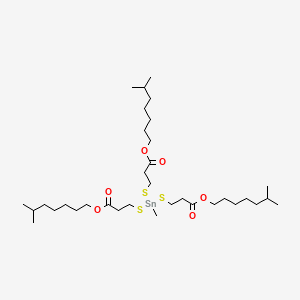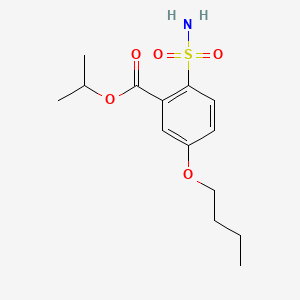
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C14-H21-N-O5-S and a molecular weight of 315.42 . This compound is known for its unique structure, which includes a benzoic acid core substituted with butoxy, sulfamoyl, and isopropyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester typically involves the esterification of benzoic acid derivatives. The process may include the following steps:
Esterification: Benzoic acid is reacted with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the isopropyl ester.
Substitution: The isopropyl ester is then subjected to nucleophilic substitution reactions to introduce the butoxy and sulfamoyl groups. This can be achieved using reagents like butyl alcohol and sulfamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various sulfamoyl derivatives.
Scientific Research Applications
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-butoxy-2-sulfamoyl-: Lacks the isopropyl ester group.
Benzoic acid, 5-butoxy-: Lacks both the sulfamoyl and isopropyl ester groups.
Benzoic acid, 2-sulfamoyl-: Lacks the butoxy and isopropyl ester groups.
Uniqueness
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester is unique due to the presence of all three functional groups (butoxy, sulfamoyl, and isopropyl ester) in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
74156-36-8 |
|---|---|
Molecular Formula |
C14H21NO5S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
propan-2-yl 5-butoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C14H21NO5S/c1-4-5-8-19-11-6-7-13(21(15,17)18)12(9-11)14(16)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,15,17,18) |
InChI Key |
MBOSSELXLBNNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)


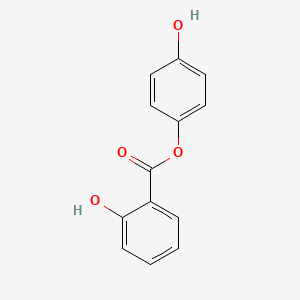
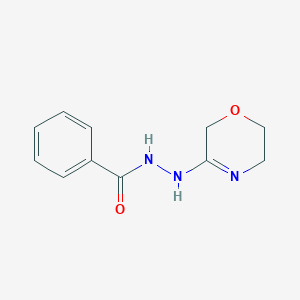
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
